Dmt-2'fluoro-DG(IB) amidite
Overview
Description
DMT-2’Fluoro-DG(IB) Amidite, also known as 2’-F-ibu-dG Phosphoramidite, is a nucleoside that can be used in the preparation of 4’-modified 2’-deoxy-2’-fluorouridine . It is used to synthesize oligonucleotides that are more thermally stable and provide increased nuclease resistance .
Synthesis Analysis
The synthesis of 2’Fluoro oligonucleotides using DMT-2’Fluoro-DG(IB) Amidite is similar to standard DNA synthesis but requires an elongated coupling time. The recommended coupling time is 3 minutes compared to 90 seconds for DNA monomers .
Molecular Structure Analysis
The molecular formula of DMT-2’Fluoro-DG(IB) Amidite is C44H53FN7O8P, and its molecular weight is 857.91 .
Chemical Reactions Analysis
DMT-2’Fluoro-DG(IB) Amidite is used to synthesize oligonucleotides that are more thermally stable and provide increased nuclease resistance . It can be employed together with DNA or RNA phosphoramidites .
Physical And Chemical Properties Analysis
DMT-2’Fluoro-DG(IB) Amidite is a solid substance with a white to off-white color . It is soluble in DMSO, with a solubility of 100 mg/mL . It should be stored at 4°C and protected from light .
Scientific Research Applications
Fluorescence Quenching in Bioconjugation
Fluorescent bioconjugation is a technique widely used in biological research for sensing, imaging, and tracking biological molecules like proteins and nucleic acids. One of the notable findings in this area is the quenching effect of certain compounds during the fluorescence bioconjugation process. Specifically, research has identified that 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), a popular coupling agent for bioconjugation, can cause significant fluorescence quenching in xanthene dyes. This quenching effect persists regardless of whether the dye is free in solution or attached to a biomolecule like DNA or an antibody, suggesting the formation of new products like adducts between the dye and DMTMM. This discovery has significant implications for bioconjugation practices, especially when fluorescent labeling is involved, cautioning against the use of DMTMM in high concentrations where targets are fluorescently labeled (Patterson, Romero-Reyes, & Heemstra, 2022).
Amidation Reagents in Aqueous Media
In the field of organic synthesis, the formation of amide bonds is a fundamental reaction. Amidation reagents are crucial for coupling carboxylic acids with amines, especially in aqueous media where traditional solvents pose challenges. A comparative study has identified a range of amidation reagents that are effective in water, avoiding the need for problematic solvents. Among these, DMT-MM has been highlighted for providing excellent yields in specific substrate couplings. This research expands the toolkit for organic synthesis, especially for bioconjugation and peptide synthesis, by offering more options for amidation reagents compatible with aqueous environments (Badland et al., 2017).
Nucleophile Scavenging in Organic Synthesis
In organic synthesis, the removal of excess reactants or by-products is crucial for achieving high-purity final products. Nucleophile scavenging is one such technique, and research in this area has demonstrated the utility of fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as effective nucleophile scavengers. These compounds offer a dual-electrophile reactivity, allowing them to remove two equivalents of nucleophiles from reaction mixtures. This capability has been shown to be beneficial in various synthetic applications, including S-alkylation reactions to remove excess thiols and in urea formation reactions as amine scavengers. The study highlights the advantages of F-DCTs over their polymer- or silica gel-supported analogs, offering good solution-phase reaction kinetics and not requiring large excess amounts of scavengers to complete the reactions (Lu & Zhang, 2006).
Safety And Hazards
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H53FN7O8P/c1-27(2)40(53)49-43-48-39-37(41(54)50-43)47-26-51(39)42-36(45)38(60-61(58-24-12-23-46)52(28(3)4)29(5)6)35(59-42)25-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,26-29,35-36,38,42H,12,24-25H2,1-8H3,(H2,48,49,50,53,54)/t35-,36-,38-,42-,61?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFUMXZZVYMQEU-AOCJBPQJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H53FN7O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101100123 | |
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dmt-2'fluoro-DG(IB) amidite | |
CAS RN |
144089-97-4 | |
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144089-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-2′-fluoro-N-(2-methyl-1-oxopropyl)-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.